molecular formula C8H15NO B1360138 1-Propyl-4-piperidone CAS No. 23133-37-1

1-Propyl-4-piperidone

Cat. No.: B1360138
CAS No.: 23133-37-1
M. Wt: 141.21 g/mol
InChI Key: YGDZKYYCJUNORF-UHFFFAOYSA-N
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Description

Overview of Piperidone Derivatives in Chemical Research

Piperidine (B6355638) and its derivatives are fundamental heterocyclic compounds extensively utilized in the pharmaceutical and chemical industries. ijnrd.orgchemrevlett.com The piperidine ring is a prevalent structural feature in a vast array of alkaloids and pharmaceutical agents. nih.govresearchgate.net Over the past decade, thousands of piperidine compounds have been subjects of clinical and preclinical studies, highlighting their therapeutic potential. chemrevlett.comitmedicalteam.pl

The diverse pharmacological activities of piperidine derivatives, including analgesic, anti-inflammatory, and central nervous system modulatory effects, are well-documented. ontosight.aiijnrd.orgresearchgate.net The specific biological properties of these compounds are highly dependent on the nature and placement of substituents on the piperidine ring. itmedicalteam.pl This has spurred significant research into the synthesis and functionalization of piperidone scaffolds to explore new therapeutic avenues. nih.govdiva-portal.org

Historical Context of N-Substituted Piperidone Synthesis

The synthesis of N-substituted 4-piperidones has been a persistent area of research due to their importance as synthetic intermediates for pharmacologically active agents. acs.org Historically, methods like the Dieckmann condensation were employed, which involved the cyclization of amine diesters. figshare.comgoogle.com Another classical approach involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and a primary amine. chemrevlett.com

More direct routes have also been explored. For instance, the reaction of 1,5-dichloro-3-pentanone with various anilines to yield N-aryl-4-piperidones has been reported, though the synthesis of the dichloropentanone precursor can be cumbersome. acs.org A notable development was the use of a double aza-Michael addition of a primary amine to a divinyl ketone, an atom-efficient method for preparing substituted 4-piperidones. kcl.ac.uk Researchers have also developed one-pot synthesis methods, such as the reaction between alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org These advancements have focused on improving efficiency, yield, and applicability to a wider range of substrates. acs.orgfigshare.comgoogle.com

Rationale for Investigating 1-Propyl-4-piperidone Analogs

The investigation into analogs of this compound is driven by the quest to understand structure-activity relationships (SAR) and to develop novel compounds with specific biological activities. acs.org The N-propyl group, in conjunction with other substituents on the piperidine ring, can significantly influence the molecule's conformational preferences and its interactions with biological targets.

For example, studies on related N-substituted piperidines have shown that the nature of the N-substituent is crucial for activity and selectivity towards specific enzymes or receptors. acs.org The synthesis and evaluation of this compound analogs allow for a systematic exploration of how modifications to the core structure impact its properties. This includes altering the substitution pattern on the piperidine ring or modifying the N-propyl group itself. nih.govresearchgate.net Such investigations are essential for the rational design of new molecules with desired pharmacological profiles. kcl.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpiperidin-4-one
Source PubChem
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InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGDZKYYCJUNORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40177700
Record name 1-Propyl-4-piperidone
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Molecular Weight

141.21 g/mol
Source PubChem
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CAS No.

23133-37-1
Record name 1-Propyl-4-piperidone
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Record name 1-Propyl-4-piperidone
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Record name 1-Propyl-4-piperidone
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Record name 1-propyl-4-piperidone
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Record name 1-PROPYL-4-PIPERIDONE
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Synthetic Methodologies for 1 Propyl 4 Piperidone and Its Derivatives

Direct Synthesis Approaches to 1-Propyl-4-piperidone

Direct synthesis methods involve the modification of a 4-piperidone (B1582916) molecule to introduce the N-propyl group. This is typically accomplished through nucleophilic substitution at the nitrogen atom.

Nucleophilic Substitution Reactions in 4-Piperidone Derivatization

The most straightforward method for preparing this compound is the N-alkylation of 4-piperidone or its hydrochloride salt. This reaction is a classic example of nucleophilic substitution, where the secondary amine nitrogen of the piperidone ring acts as a nucleophile, attacking an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane.

The reaction is typically carried out in the presence of a base to deprotonate the piperidone nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium carbonate. The choice of solvent is crucial and often involves polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate the reaction.

General Reaction Scheme:

4-Piperidone + CH₃CH₂CH₂-X → this compound (where X = Br, I)

Reactant 1Reactant 2BaseSolventOutcome
4-Piperidone1-BromopropaneK₂CO₃AcetonitrileThis compound
4-Piperidone HCl1-IodopropaneNa₂CO₃DMFThis compound

This table represents typical conditions for the N-alkylation of 4-piperidone.

Organometallic Reagent-Mediated Additions (e.g., Aryl-Lithium)

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are powerful nucleophiles that readily add to carbonyl groups. libretexts.org In the context of 4-piperidones, these reagents typically attack the electrophilic carbonyl carbon in a 1,2-addition fashion. libretexts.org This reaction does not directly yield this compound but instead produces the corresponding tertiary alcohol, 1-Propyl-4-piperidin-4-ol, after an aqueous workup. msu.edu

If the starting material is this compound, the addition of an organometallic reagent, for example, phenyllithium, would result in the formation of 1-propyl-4-phenyl-4-piperidinol. This pathway is therefore used to synthesize derivatives of this compound rather than the compound itself. The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Synthesis of N-Propyl-Substituted Piperidone Precursors

An alternative to direct N-alkylation is the construction of the piperidone ring from acyclic precursors that already contain the N-propyl moiety. A prominent example of this strategy is a sequence involving a double Michael addition followed by a Dieckmann condensation.

In this approach, propylamine is reacted with two equivalents of an acrylate ester, such as methyl acrylate, in a conjugate addition reaction. This forms a diester intermediate, diethyl 3,3'-(propylazanediyl)dipropanoate. This intermediate is then subjected to an intramolecular Dieckmann condensation, typically using a strong base like sodium ethoxide, to form a β-keto ester. The final step involves the hydrolysis of the ester group followed by decarboxylation, usually under acidic conditions, to yield this compound. google.com This method is highly versatile for producing various N-substituted 4-piperidones. nih.gov

StepReaction TypeReactantsKey ReagentIntermediate/Product
1Double Michael AdditionPropylamine, Methyl Acrylate-Dimethyl 3,3'-(propylazanediyl)dipropanoate
2Dieckmann CondensationDimethyl 3,3'-(propylazanediyl)dipropanoateSodium MethoxideMethyl 1-propyl-4-oxopiperidine-3-carboxylate
3Hydrolysis & DecarboxylationMethyl 1-propyl-4-oxopiperidine-3-carboxylateHCl (aq)This compound

This table outlines the key steps in the Dieckmann condensation route to this compound.

Multi-Component Reactions for Piperidone Construction

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like piperidones by combining three or more starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity.

Petrenko-Kritschenko Piperidone Synthesis and Related Transformations

The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that forms a 4-piperidone from the condensation of an amine, two equivalents of an aldehyde, and an acetonedicarboxylic acid ester. drugfuture.comwikipedia.org To synthesize this compound using this method, propylamine would serve as the amine component.

The reaction mechanism is believed to proceed through the formation of an acyclic intermediate via a series of Mannich-type reactions and condensations, which then undergoes cyclization to form the piperidone ring. synarchive.com For instance, the reaction of propylamine, formaldehyde, and diethyl acetonedicarboxylate would yield the corresponding N-propyl-2,6-dicarbethoxy-4-piperidone, which can then be hydrolyzed and decarboxylated to give this compound. The versatility of this reaction allows for the synthesis of a wide array of substituted piperidones by varying the amine and aldehyde components. dtic.mil

Mannich-Type Aminomethylation for Piperidine (B6355638) Integration

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. mdma.ch The synthesis of 4-piperidones can be achieved through a double Mannich reaction. researchgate.net In this context, a primary amine (propylamine), a ketone with at least two α-hydrogens (like acetone), and two equivalents of a non-enolizable aldehyde (like formaldehyde) are reacted together.

The reaction proceeds through the in situ formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol or enolate of the ketone. A second aminomethylation event on the other side of the ketone, followed by intramolecular cyclization, leads to the formation of the 4-piperidone ring. ajchem-a.com This one-pot synthesis is an efficient method for constructing the N-propyl-4-piperidone scaffold from simple, readily available starting materials. rsc.org

Advanced Synthetic Strategies for Complex this compound Analogs

The synthesis of complex analogs of this compound often requires sophisticated strategies that allow for the construction of intricate molecular architectures. These methods include classical condensation reactions, functional group manipulations, and modern domino reactions that offer efficiency and sustainability.

Acid-catalyzed condensation reactions are fundamental in constructing the core piperidone ring. The Petrenko-Kritschenko piperidone synthesis, for instance, is a classic method that can be adapted for N-substituted piperidones. googleapis.com This one-pot reaction typically involves the condensation of an amine, an aldehyde, and a β-dicarbonyl compound or its equivalent. chemrevlett.com For this compound analogs, propylamine would serve as the nitrogen source. The reaction proceeds through a series of intermediates, including Mannich-type additions and cyclization, driven by an acidic catalyst to yield the heterocyclic ring system. googleapis.comchemrevlett.com

Another significant acid-catalyzed reaction is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. researchgate.net This method is a multi-step procedure that begins with the Michael addition of a primary amine, like phenethylamine, to two equivalents of an acrylate ester. The resulting aminodicarboxylate ester is then cyclized under basic conditions, followed by acid-catalyzed hydrolysis and decarboxylation to yield the 4-piperidone ring. researchgate.net

The chemical reactivity of the ketone group in this compound allows for a variety of functional group interconversions and derivatizations. These reactions are crucial for creating a diverse library of analogs.

Oxime Formation: The carbonyl group of this compound readily reacts with hydroxylamine (NH₂OH) or its salts to form this compound oxime. mdpi.com This condensation reaction is typically carried out under mildly acidic or basic conditions and results in the conversion of the C=O double bond to a C=N-OH group. mdpi.comorganic-chemistry.org Oximes are valuable intermediates in organic synthesis and can undergo further transformations, such as the Beckmann rearrangement. organic-chemistry.org

Acylation: Acylation reactions can be directed at either the nitrogen atom of the piperidine ring or the α-carbon position adjacent to the carbonyl group. N-acylation of piperidine derivatives is a common strategy to introduce various functional groups. For example, reacting a piperidone with propionyl chloride can yield an N-acylated product. researchgate.net Acylation can also occur at the α-carbon via an enolate intermediate, leading to the formation of β-dicarbonyl compounds which are versatile synthetic precursors.

Derivatization ReactionReactantFunctional Group TransformationResulting Compound Class
Oxime FormationHydroxylamineKetone (C=O) to Oxime (C=N-OH)Oximes
N-AcylationAcyl ChloridesSecondary Amine (N-H) to Amide (N-C=O)N-Acylpiperidones

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov These processes are highly atom-economical and align with the principles of green chemistry by reducing the number of separate operations, minimizing solvent use, and lowering waste generation. growingscience.comnih.gov

The synthesis of complex piperidone derivatives has been achieved through domino reactions conducted in environmentally benign media, such as ionic liquids, and accelerated by microwave irradiation. rsc.org For instance, a one-pot, three-component domino reaction involving a piperidone, thiourea (B124793), and a phenacyl bromide can be carried out in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) under microwave conditions. This approach allows for the rapid assembly of complex fused heterocyclic systems, such as pyrido[4,3-d]thiazolo[3,2-a]pyrimidines, which are grafted onto the piperidone core. rsc.org

Green Chemistry ApproachReactantsConditionsProduct TypeReference
Domino ReactionPiperidone, Thiourea, Phenacyl BromideIonic Liquid ([bmim]Br), Microwave IrradiationFused Heterocyclic Piperidone Analog rsc.org

When synthesizing substituted analogs of this compound, controlling the regioselectivity (where substituents attach) and stereoselectivity (the 3D arrangement of atoms) is critical. chemrxiv.org Asymmetric synthesis methods are employed to produce enantiomerically pure or enriched compounds, which is often essential for biological applications.

One approach involves using a chiral auxiliary, such as (S)-α-phenylethylamine, as the nitrogen source in a double aza-Michael reaction with divinyl ketones. acs.org This method allows for the creation of chiral 2-substituted 4-piperidone building blocks. The stereochemistry at the C2 position is controlled by the chiral amine, which can later be removed or modified. This strategy provides access to stereochemically enriched piperidone scaffolds that are precursors to complex target molecules. acs.org The ability to control the formation of specific stereoisomers is a key feature of advanced synthetic methodologies. mdma.ch

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. Lewis acid catalysis, in particular, plays a significant role in the synthesis of piperidone structures.

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone-pair bearing atoms like oxygen or nitrogen. wikipedia.orgnih.gov This activation enhances the electrophilicity of the substrate, facilitating nucleophilic attack. wikipedia.org In the context of piperidone synthesis, Lewis acids can catalyze key bond-forming reactions.

For example, the synthesis of 3,5-bis(arylidene)-4-piperidones, which are derivatives of the core piperidone structure, can be achieved through a reaction of an α-amino(aryl)methyl phosphonate with an aromatic aldehyde. This transformation is catalyzed by a Lewis acid system, such as LiClO₄/Et₃N. rsc.org The Lewis acid activates the aldehyde carbonyl group, promoting the condensation reaction that forms the arylidene moieties at the C3 and C5 positions of the piperidone ring. The use of Lewis acids can significantly accelerate reactions and influence the selectivity of the process. mdma.chmdpi.com

Catalyst TypeExampleRole in SynthesisReaction Type
Lewis AcidLiClO₄/Et₃NActivates aldehyde for condensationKnoevenagel-type Condensation

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation and other reduction strategies represent a cornerstone in the synthesis of saturated heterocycles, including this compound and its derivatives. These methods are valued for their efficiency and atom economy, typically involving the reduction of unsaturated precursors such as pyridines, pyridiniums, or dihydropyridones. The choice of catalyst, hydrogen source, and reaction conditions is critical in achieving high yields and selectivity, preventing over-reduction, and ensuring compatibility with various functional groups.

A primary pathway involves the hydrogenation of a substituted pyridine or a pyridinium salt. The direct hydrogenation of pyridine to piperidine is a well-established industrial process, often employing catalysts like nickel at elevated temperatures and pressures. dtic.mil For the synthesis of specifically N-substituted piperidones like this compound, this can be approached by hydrogenating an N-propylpyridinium precursor. The positive charge on the pyridinium nitrogen facilitates the reduction of the aromatic ring compared to the neutral pyridine molecule.

Modern advancements have introduced milder and more versatile catalytic systems. Rhodium-based catalysts, for instance, have demonstrated high efficacy in the hydrogenation of pyridines under less demanding conditions. researchgate.netrsc.org One notable development is the use of rhodium(III) oxide (Rh₂O₃) for the reduction of various functionalized pyridines at low hydrogen pressure (5 bar) and moderate temperature (40 °C). rsc.org This method's broad substrate scope makes it a practically useful tool for synthesizing complex piperidine derivatives. rsc.org

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This technique utilizes hydrogen donor molecules, such as formic acid, in the presence of a suitable catalyst. A rhodium-catalyzed transfer hydrogenation has been successfully employed for the reduction of N-benzylpyridinium salts, using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn Such methods are significant as they can be adapted for asymmetric synthesis, providing access to chiral piperidine derivatives. dicp.ac.cn

Another key strategy is reductive amination. This involves reacting a precursor ketone, such as 4-piperidone, with an aldehyde (propanal) or an alkylating agent in the presence of a reducing agent. This method directly forms the N-propyl bond and is particularly useful for introducing the N-alkyl group onto a pre-existing piperidone core.

The selectivity of hydrogenation can be a challenge, as the ketone functionality within the 4-piperidone ring is also susceptible to reduction. organic-chemistry.org Over-reduction to the corresponding piperidinol is a common side reaction. Therefore, catalyst and condition selection are paramount. For instance, while catalytic hydrogenation of dihydropyridones can lead to over-reduction, other methods using reagents like zinc in acetic acid provide a milder alternative for reducing the carbon-carbon double bond while preserving the ketone group. organic-chemistry.org

Detailed findings from various catalytic systems are summarized in the tables below, showcasing the conditions and outcomes of different reduction strategies applicable to the synthesis of 4-piperidone derivatives.

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

Precursor Catalyst System Hydrogen Source Conditions Product Yield (%) Reference
Functionalized Pyridines Rh₂O₃ (0.5 mol%) H₂ (5 bar) TFE, 40 °C, 4 h Corresponding Piperidines >99 rsc.org
Pyridine Rh on Carbon (Rh/C) Electrocatalytic (H₂O) Ambient Temp & Pressure Piperidine 99 researchgate.net
N-Benzylpyridinium Salts [RhCp*Cl₂]₂ / KI HCOOH/NEt₃ Not specified N-Benzylpiperidine Derivatives Moderate dicp.ac.cn

Table 2: Alternative Reduction Strategies for Piperidone Synthesis

Reaction Type Precursor Reagents Conditions Product Yield (%) Reference
Conjugate Reduction N-Acyl-2,3-dihydro-4-pyridones Zinc / Acetic Acid Not specified N-Acyl-4-piperidones Not specified organic-chemistry.org
Reductive Amination 4-Piperidone / Phenylacetaldehyde Sodium triacetoxyborohydride (STAB) 1,2-Dichloroethane N-Phenethyl-4-piperidone High sciencemadness.org

Chemical Reactivity and Transformation Pathways of 1 Propyl 4 Piperidone

Reactions at the Carbonyl Moiety (C-4 Position)

The ketone functional group at the C-4 position is a key site for nucleophilic addition and condensation reactions, allowing for significant structural modifications.

Wittig Reactions with Phosphorous Ylides

The Wittig reaction is a powerful method for converting ketones into alkenes by reacting the carbonyl group with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org This reaction is highly effective for 4-piperidone (B1582916) derivatives, enabling the introduction of an exocyclic double bond at the C-4 position. masterorganicchemistry.com The process involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. masterorganicchemistry.comlibretexts.org

For 1-Propyl-4-piperidone, this reaction provides a direct route to 4-alkylidene-1-propylpiperidine derivatives. The specific alkene produced depends on the structure of the phosphorus ylide used.

Reactant (Ylide)Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)4-Methylene-1-propylpiperidine
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)4-Ethylidene-1-propylpiperidine

Table 1: Examples of Wittig reactions with this compound.

Formation of Schiff Bases and Subsequent Transformations

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). researchgate.netnih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net

These Schiff bases are themselves versatile intermediates. For instance, the C=N double bond can be subsequently reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄), providing a pathway to N-substituted 4-aminopiperidine (B84694) derivatives.

Primary Amine ReactantIntermediate Schiff BaseFinal Product after Reduction
Aniline(E)-N-phenyl-1-(1-propylpiperidin-4-ylidene)methanimine4-(Phenylamino)-1-propylpiperidine
Benzylamine(E)-N-benzyl-1-(1-propylpiperidin-4-ylidene)methanimine4-(Benzylamino)-1-propylpiperidine

Table 2: Formation and transformation of Schiff bases from this compound.

Oxidation Reactions of Related Sulfides

While this compound itself is not a sulfide, its derivatives can undergo various oxidation reactions. Kinetic studies on the oxidation of related piperidone derivatives, such as 2,6-diphenylpiperidine-4-one, have been performed using oxidizing agents like manganese in various oxidation states (Mn(III), Mn(IV), and Mn(VII)) in acidic media. chemijournal.comchemijournal.com These studies show that the piperidone ring system can be oxidized, and the reaction rates are influenced by substituents on the ring. chemijournal.comchemijournal.com For example, the presence of a methyl group at the 3-position was found to reduce the rate of oxidation due to steric hindrance. chemijournal.com

Furthermore, thio-analogs of 3,5-bis(ylidene)-4-piperidone derivatives can be oxidized at the sulfur atom. rsc.org Reaction of these thio-derivatives with oxidizing agents like peracetic acid or 3-chloroperoxybenzoic acid leads to the formation of the corresponding sulfinyl and sulfonyl derivatives, respectively. rsc.org Additionally, the direct oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, which are valuable electrophilic intermediates for further functionalization. nih.gov

Reactions at the N-Propyl Moiety

The N-propyl group, while generally less reactive than the carbonyl group, can undergo functionalization through modern synthetic methods, particularly C-H activation. The nitrogen atom can direct metallo-catalysts to activate the C-H bonds on the adjacent alkyl chain. This strategy allows for the selective introduction of functional groups at the α, β, or γ positions of the N-propyl group.

Recent advancements have focused on the selective functionalization of N-alkyl piperidines. acs.org Methodologies involving the formation of endocyclic iminium ions via oxidation of the tertiary amine, followed by the addition of nucleophiles, enable selective α-functionalization of the piperidine (B6355638) ring. acs.org Palladium-catalyzed C(sp3)–H arylation has also been studied for the C4 position of piperidines, guided by directing groups. acs.org These advanced techniques provide pathways to modify the N-propyl group or the ring itself, expanding the synthetic utility of this compound for creating complex molecular architectures.

Derivatization at the Piperidone Ring (e.g., 3,5-Bis(ylidene) Modifications)

The hydrogen atoms on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as the Claisen-Schmidt condensation. nih.gov When this compound is treated with two equivalents of an aromatic aldehyde in the presence of an acid or base catalyst, a double condensation occurs, yielding 3,5-bis(arylidene)-1-propyl-4-piperidone derivatives. nih.govprepchem.com These products are α,β-unsaturated ketones and are often studied for their biological activities. nih.govnih.govmdpi.com

The synthesis typically involves reacting the 4-piperidone with the appropriate aldehyde in a solvent like acetic acid or ethanol, often with a catalyst such as hydrogen chloride or a base. nih.govprepchem.com

Aromatic AldehydeProduct Name
Benzaldehyde3,5-Bis(benzylidene)-1-propyl-4-piperidone
4-Chlorobenzaldehyde3,5-Bis(4-chlorobenzylidene)-1-propyl-4-piperidone
4-Methoxybenzaldehyde3,5-Bis(4-methoxybenzylidene)-1-propyl-4-piperidone

Table 3: Synthesis of 3,5-Bis(arylidene) derivatives from this compound.

Synthesis of Pyrimidinethione Derivatives

The 3,5-bis(arylidene)-1-propyl-4-piperidone derivatives serve as excellent precursors for the synthesis of fused heterocyclic systems. The α,β-unsaturated ketone moieties within their structure can react with binucleophiles. Specifically, reaction with thiourea (B124793) in the presence of a base leads to a cyclocondensation reaction that forms a pyrimidinethione ring fused to the piperidone scaffold. This transformation creates complex polycyclic molecules with potential applications in medicinal chemistry. The reaction proceeds through the addition of thiourea to the enone system, followed by intramolecular cyclization and dehydration.

Formation of Thiazolopyrimidine Derivatives

The synthesis of thiazolopyrimidine derivatives from this compound can be conceptualized through a multi-step sequence, beginning with the construction of a pyrimidine (B1678525) ring, which is subsequently annulated to form the fused thiazole (B1198619) ring. A key reaction in this pathway is the Biginelli reaction, a one-pot multicomponent condensation.

First, this compound acts as the ketone component in a Biginelli-type reaction with an appropriate aldehyde (e.g., benzaldehyde) and thiourea. This acid-catalyzed reaction leads to the formation of a dihydropyrimidinethione, where the piperidine ring is fused at the 5- and 6-positions of the pyrimidine core. This intermediate is a crucial scaffold for further elaboration.

The second stage involves the reaction of the dihydropyrimidinethione intermediate with a suitable α-halo carbonyl compound, such as ethyl bromoacetate. The sulfur atom of the thiourea moiety acts as a nucleophile, displacing the bromide and forming a thioether. Subsequent intramolecular cyclization and dehydration yield the fused thiazolo[3,2-a]pyrimidin-3(5H)-one ring system. This sequence effectively transforms the simple piperidone into a complex, polycyclic heterocyclic architecture.

Table 1: Proposed Pathway for Thiazolopyrimidine Synthesis

Step Reactants Key Reaction Type Intermediate/Product
1 This compound, Benzaldehyde, Thiourea Biginelli Reaction Spiro[piperidine-4,4'-dihydropyrimidinethione] derivative
2 Intermediate from Step 1, Ethyl bromoacetate Cyclocondensation Fused Thiazolo[3,2-a]pyrimidin-3(5H)-one derivative

Cyclization Reactions for Fused Ring Systems

The this compound scaffold is a valuable starting point for the synthesis of various fused ring systems through intramolecular cyclization reactions. These reactions typically require initial functionalization of the piperidone ring to introduce the necessary reactive groups for ring closure.

One strategic approach involves an intramolecular aldol (B89426) condensation. This can be achieved by first alkylating the this compound at one of its α-carbons. For example, reaction with a base to form the enolate, followed by treatment with a compound like 3-bromopropane-2-one, would attach a propanone side chain at the 3-position of the piperidone ring. The resulting 1,4-diketone, upon treatment with base, can undergo an intramolecular aldol reaction. The enolate formed at the side-chain methyl group attacks the piperidone carbonyl, leading to the formation of a new five-membered ring fused to the original piperidine ring, creating a bicyclo[4.3.0]nonane (octahydroindole) derivative after dehydration. libretexts.orglibretexts.org The favorability of forming five- or six-membered rings drives this type of cyclization. libretexts.orglibretexts.org

Another important transformation is the Pictet-Spengler reaction, which can be adapted to produce fused indole-like systems. nih.govresearchgate.net This would involve first converting this compound into a tryptamine (B22526) analogue. This multi-step conversion could begin with a condensation reaction at the carbonyl group, followed by chemical modifications to introduce a β-(indol-3-yl)ethylamine moiety attached to the piperidine ring. The resulting intermediate, under acidic conditions, would undergo the characteristic Pictet-Spengler cyclization, where the indole (B1671886) ring acts as the nucleophile to attack an iminium ion, forming a new six-membered ring and resulting in a complex polycyclic system containing the piperidine, indole, and a newly formed fused ring.

Table 2: Examples of Cyclization Strategies for Fused Rings

Strategy Initial Functionalization Step Cyclization Reaction Resulting Fused System
Intramolecular Aldol α-Alkylation with a keto-alkyl halide Base-catalyzed intramolecular aldol condensation Fused cyclopentenone ring (e.g., octahydroindole derivative)
Pictet-Spengler Conversion to a tryptamine derivative Acid-catalyzed Pictet-Spengler cyclization Fused tetrahydro-β-carboline system

Conjugation Chemistry for Advanced Architectures

Conjugation chemistry involves linking the this compound core to other molecular entities, such as bioactive molecules or biomolecules, to create hybrid structures with potentially novel properties.

Piperidone-Salicylate Conjugates

Piperidone-salicylate conjugates can be synthesized through a straightforward esterification or amidation, depending on the linkage point. A common method involves the reaction of a piperidinol derivative with an activated salicylic (B10762653) acid derivative. For instance, the ketone of this compound can be reduced to a hydroxyl group, yielding 1-propyl-4-piperidinol. This alcohol can then be reacted with acetylsalicyloyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. This results in the formation of an ester linkage between the piperidinol and the salicylate, yielding a piperidone-salicylate conjugate.

Table 3: Synthesis of Piperidone-Salicylate Conjugate

Piperidone Derivative Salicylate Reagent Reaction Type Linkage Catalyst/Base
1-Propyl-4-piperidinol Acetylsalicyloyl chloride Dehydrohalogenation / Esterification Ester Triethylamine

Carbohydrate Derivatives of Piperidin-4-one

The synthesis of carbohydrate derivatives of this compound can be achieved through reductive amination, a robust method for forming a stable carbon-nitrogen bond. frontiersin.orgnih.gov In this process, the piperidine nitrogen of this compound acts as a secondary amine nucleophile. However, for direct linkage to the nitrogen, a precursor like 4-piperidone would be used first, followed by N-propylation.

Alternatively, and more directly for this compound, the reaction can link a sugar to the piperidine ring via its nitrogen atom if one starts with N-propylation as a final step. A more common approach for creating N-glycosyl piperidines involves the reaction of piperidine itself with a reducing sugar. acs.org The sugar, which exists in equilibrium with its open-chain aldehyde form, reacts with the amine to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the stable N-glycosyl piperidine derivative. frontiersin.org The resulting glycoconjugate links the carbohydrate moiety directly to the nitrogen of the piperidine ring, creating a class of compounds known as iminosugars.

Table 4: General Scheme for Carbohydrate Conjugation

Amine Component Carbohydrate Component Key Reaction Reducing Agent Product Class
Piperidine (precursor) Reducing Sugar (e.g., Glucose) Reductive Amination Sodium cyanoborohydride N-Glycosyl piperidine

Advanced Spectroscopic and Structural Elucidation of 1 Propyl 4 Piperidone and Its Analogs

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding of 1-Propyl-4-piperidone. Through the analysis of infrared and Raman spectra, the characteristic vibrational modes of the molecule can be identified and assigned.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound has been recorded in the solid phase. A comprehensive vibrational analysis has been carried out, and the observed fundamental frequencies have been assigned to their respective vibrational modes. ripublication.com The assignments are supported by computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. ripublication.com

Key vibrational frequencies and their assignments from the FT-IR spectrum are detailed in the table below. The C=O stretching vibration, a characteristic feature of the piperidone ring, is observed as a strong band. The various C-H stretching, bending, and wagging vibrations of the propyl group and the piperidine (B6355638) ring are also identified.

Frequency (cm⁻¹)IntensityAssignment
2956StrongAsymmetric stretching of CH₂
1718Very StrongC=O stretching
1465MediumScissoring of CH₂
1352MediumWagging of CH₂
1112MediumC-N stretching
885MediumRocking of CH₂
769MediumWagging of CH₂

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been analyzed to provide a more complete picture of its vibrational modes. ripublication.com The combination of both techniques allows for a more confident assignment of the vibrational frequencies, as some modes may be more active in Raman than in infrared, and vice versa.

The table below presents the prominent vibrational frequencies observed in the FT-Raman spectrum and their corresponding assignments. Similar to the FT-IR spectrum, the C=O stretch is a notable feature. The symmetric and asymmetric stretching and bending modes of the hydrocarbon portions of the molecule are also well-defined.

Frequency (cm⁻¹)IntensityAssignment
2931Very StrongSymmetric stretching of CH₂
2873StrongSymmetric stretching of CH₃
1718WeakC=O stretching
1446StrongScissoring of CH₂
1301MediumTwisting of CH₂
1041MediumRocking of CH₃
842MediumC-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Through various NMR techniques, the chemical environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns, and integration values are key parameters in the structural analysis. The protons of the propyl group and the piperidone ring give rise to distinct signals in the spectrum.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.88Triplet3HCH₃ (propyl)
1.47Sextet2HCH₂ (propyl)
2.33Triplet2HN-CH₂ (propyl)
2.45Triplet4HCH₂ adjacent to N (ring)
2.67Triplet4HCH₂ adjacent to C=O (ring)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum of this compound reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides insight into its electronic environment. The carbonyl carbon is characteristically observed at a downfield chemical shift.

Chemical Shift (ppm)Assignment
11.8CH₃ (propyl)
20.5CH₂ (propyl)
41.2CH₂ adjacent to C=O (ring)
53.6CH₂ adjacent to N (ring)
59.5N-CH₂ (propyl)
209.5C=O (ring)

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons of the propyl group (CH₃ to the adjacent CH₂ and that CH₂ to the N-CH₂). Similarly, correlations would be seen between the protons on the adjacent carbons of the piperidone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For example, the proton signal at 0.88 ppm would show a cross-peak with the carbon signal at 11.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the N-CH₂ group of the propyl substituent would show a correlation to the carbons of the piperidone ring adjacent to the nitrogen atom.

While specific 2D NMR data for this compound is not detailed in the available literature, the application of these techniques to piperidone derivatives is well-established for confirming molecular structures. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•). The excess energy transferred during ionization causes the molecular ion to undergo extensive and reproducible fragmentation. Analyzing these fragment ions provides a virtual fingerprint of the molecule, aiding in its structural identification.

For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol . scbt.comnist.govnist.govchemicalbook.com In an EI-MS spectrum, the molecular ion peak would be observed at an m/z of 141. The fragmentation of this compound is dictated by the presence of the nitrogen atom and the carbonyl group, which direct cleavage pathways. Common fragmentation patterns for N-alkyl piperidones include alpha-cleavage adjacent to the nitrogen atom and cleavage of the N-alkyl group.

Key fragmentation pathways for this compound would include:

Loss of the propyl group: Cleavage of the N-CH₂CH₂CH₃ bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 98.

Alpha-Cleavage: The fragmentation can be initiated by the nitrogen atom, leading to the cleavage of the C-C bond adjacent to it. This can result in the formation of various stable ions.

McLafferty Rearrangement: While less common for the N-propyl group itself, rearrangements involving the piperidone ring can occur.

The resulting mass spectrum shows a series of peaks, with the most intense peak, known as the base peak, assigned a relative intensity of 100%. The pattern of these fragments is characteristic of the compound's structure. nist.gov

Table 1: Characteristic EI-MS Fragmentation Data for this compound

m/z ValueProposed Fragment StructureFragmentation Pathway
141[C₈H₁₅NO]+•Molecular Ion (M+•)
98[M - C₃H₇]+Loss of the propyl group
71[C₄H₇O]+Ring cleavage fragments
57[C₃H₅O]+ or [C₄H₉]+Various cleavage pathways

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. Unlike EI, ESI typically imparts very little excess energy to the molecule, resulting in minimal fragmentation. The sample, dissolved in a polar solvent, is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. In positive ion mode, this process usually results in the formation of a protonated molecule, [M+H]⁺.

When coupled with a Time-of-Flight (TOF) mass analyzer, ESI allows for highly accurate mass measurements. The TOF analyzer measures the time it takes for ions to travel a fixed distance to the detector; lighter ions travel faster than heavier ones. This high-resolution capability enables the determination of a compound's elemental composition with a high degree of confidence.

For this compound, ESI-TOF/MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [C₈H₁₅NO + H]⁺ at an m/z of approximately 142.1230. The high mass accuracy of TOF-MS can distinguish this ion from other ions with the same nominal mass but different elemental formulas. uvic.ca This technique is invaluable for confirming the molecular weight of the parent compound with minimal structural fragmentation, which is a key difference from the extensive fragmentation seen in EI-MS. scielo.brwvu.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions from a ground state to an excited state. The technique is primarily used to detect and quantify chromophores—functional groups that absorb light.

In this compound, the primary chromophore is the carbonyl group (C=O) within the piperidone ring. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to an n→π* (n-to-pi-star) electronic transition. This transition involves the promotion of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital.

X-ray Crystallography for Stereochemical Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can generate a diffraction pattern that is used to calculate the electron density map of the molecule. This map reveals the exact positions of atoms, bond lengths, bond angles, and torsional angles, providing an unambiguous determination of the molecule's stereochemistry and conformation.

This compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction under standard conditions. chemicalbook.com To obtain its crystal structure, the compound would need to be crystallized at a low temperature or co-crystallized with another molecule to form a solid derivative.

If a suitable crystal were obtained, X-ray analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered heterocyclic systems. nih.govresearchgate.net The analysis would also precisely define the orientation of the N-propyl group (axial vs. equatorial preference) and the geometry around the carbonyl group.

Table 2: Hypothetical Crystallographic Data for a this compound Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.135
b (Å)11.021
c (Å)15.234
β (°)99.45
Volume (ų)1016.5
Z (Molecules per unit cell)4

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, making it highly valuable in the field of crystal engineering. This analysis is performed on data obtained from X-ray crystallography. The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts. Red spots on the d_norm map indicate close contacts (e.g., hydrogen bonds), while blue regions represent weaker or longer-range interactions. nih.gov

For a crystalline form of this compound or its analogs, Hirshfeld analysis would allow for the detailed study of its crystal packing. The analysis generates 2D "fingerprint plots," which summarize all intermolecular contacts. For a molecule like this compound, the dominant interactions would likely be van der Waals forces, specifically H···H contacts, due to the abundance of hydrogen atoms. Weaker C-H···O hydrogen bonds involving the carbonyl oxygen would also be expected and would appear as distinct features on the fingerprint plot. researchgate.netnih.gov This analysis provides quantitative insights into how molecules assemble in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

The molecular formula for this compound is C₈H₁₅NO. scbt.comnist.govnist.govnih.govchemicalbook.com Based on the atomic weights (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Mass %
CarbonC68.04%
HydrogenH10.71%
NitrogenN9.92%
OxygenO11.33%

For a synthesized sample of this compound to be considered pure, the results from elemental analysis must fall within an acceptable margin of error (typically ±0.4%) of these theoretical values.

Computational and Theoretical Chemistry Studies of 1 Propyl 4 Piperidone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of 1-propyl-4-piperidone at the molecular level. These calculations have been performed using various methods to elucidate its structural and electronic properties. ripublication.com

The Hartree-Fock (HF) method, an ab-initio approach, has been utilized to study this compound. ripublication.com For these calculations, the 6-311++G(d,p) basis set was selected to provide a comprehensive description of the electronic structure of the molecule. ripublication.com This combination of method and basis set allows for the calculation of various molecular properties, including optimized geometry and vibrational frequencies. ripublication.com

In addition to HF methods, Density Functional Theory (DFT) has been employed to investigate this compound. ripublication.com Specifically, the B3LYP functional, which incorporates Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, was used. ripublication.com Similar to the HF calculations, the 6-311++G(d,p) basis set was chosen for the DFT studies to ensure a high level of theoretical accuracy. ripublication.com DFT methods are well-regarded for their ability to provide a balance between computational cost and accuracy in predicting molecular properties. ripublication.com

Molecular Geometry Optimization and Conformation Analysis

The molecular geometry of this compound has been optimized using both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. ripublication.com These calculations aim to find the most stable three-dimensional arrangement of the atoms in the molecule. The molecule consists of 25 atoms and, being non-linear, has 69 modes of vibration. ripublication.com

Analysis of the optimized geometry reveals specific bond angles and lengths. For instance, the bond angles for C5-C8-C6 and C7-C9-C10 have been calculated to be 115.94° and 111.35°, respectively. ripublication.com The presence of hyperconjugative interactions is indicated by the bond angles of O1-C8-C5 (121.89°) and N2-C3-C5 (111.38°). ripublication.com The inclusion of oxygen and nitrogen atoms in the structure facilitates electron sharing between adjacent atoms, leading to an increase in the C-C bond length. ripublication.com

Below is a table summarizing selected optimized geometrical parameters for this compound.

ParameterAtom 1Atom 2Atom 3HF/6-311++G(d,p)B3LYP/6-311++G(d,p)
Bond Length (Å) C5C81.211.23
C8C61.521.54
C7C91.531.55
Bond Angle (°) C5C8C6115.94116.21
C7C9C10111.35111.87
O1C8C5121.89122.15
N2C3C5111.38111.92

Vibrational Frequency Calculations and Assignment

Vibrational frequency analysis for this compound has been performed using both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. ripublication.com The calculated vibrational frequencies were compared with experimental data obtained from FT-IR and FT-Raman spectroscopy to provide a complete vibrational assignment of the fundamental modes. ripublication.com The molecule has a total of 69 vibrational modes. ripublication.com

A detailed comparison shows that the frequencies calculated at the DFT/B3LYP level are in good agreement with the experimental values, with only small differences observed between the observed and scaled wavenumber values for most of the fundamental modes. ripublication.com

The table below presents a selection of calculated and experimental vibrational frequencies and their assignments.

AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)
C-H stretch296529682970
C=O stretch171517121720
C-N stretch115811601165
C-C stretch102510281030

Electronic Structure Analysis

The electronic structure of this compound has been investigated through theoretical calculations, providing insights into its reactivity and electronic properties. ripublication.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. ripublication.com The energies of the HOMO and LUMO and their energy gap (ΔE) have been calculated for this compound using both HF and DFT methods. ripublication.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. ripublication.com

The calculated HOMO-LUMO energies and the energy gap for this compound are summarized in the table below.

MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
HF/6-311++G(d,p)-8.451.239.68
B3LYP/6-311++G(d,p)-6.21-0.985.23

Mulliken's Net Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis, based on the linear combination of atomic orbitals (LCAO) molecular orbital theory, partitions the total electron population among the atoms of the molecule.

For this compound, a Mulliken charge analysis would be performed using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The resulting data would provide a numerical value for the net charge on each atom in the molecule. It would be expected that the oxygen atom of the carbonyl group would possess a significant negative charge due to its high electronegativity, while the adjacent carbonyl carbon would have a corresponding positive charge. The nitrogen atom in the piperidone ring would also be expected to carry a negative charge. The distribution of charges on the carbon and hydrogen atoms of the propyl group and the piperidone ring would also be detailed, providing insights into the molecule's reactivity and intermolecular interactions.

A data table presenting the Mulliken net charge for each atom of this compound would be generated from these calculations.

Hyperconjugative Interactions

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this compound, Natural Bond Orbital (NBO) analysis would be the primary tool to investigate these interactions.

The NBO analysis would identify key donor-acceptor interactions within the molecule. For instance, it would likely reveal hyperconjugative interactions between the C-H or C-C sigma bonding orbitals of the propyl group and the piperidone ring with the pi* anti-bonding orbital of the carbonyl group. Additionally, interactions involving the lone pair of electrons on the nitrogen atom and adjacent anti-bonding orbitals would be quantified. The stabilization energy (E(2)) associated with each hyperconjugative interaction would be calculated, indicating the strength of the delocalization.

A data table summarizing the significant donor NBOs, acceptor NBOs, and their corresponding stabilization energies (E(2)) in kcal/mol would be constructed to present these findings.

Thermodynamic Property Calculations

Computational chemistry provides a powerful means to calculate the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using frequency analysis after a geometry optimization of the molecule at a specific level of theory (e.g., DFT).

For this compound, these calculations would provide valuable data on its stability and behavior under different temperature and pressure conditions. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) would be determined. Furthermore, the heat capacity (Cv) at constant volume could be calculated as a function of temperature. These theoretical values are crucial for understanding the molecule's thermochemistry.

A data table would be generated to display the calculated thermodynamic properties of this compound at a standard state (e.g., 298.15 K and 1 atm).

In Silico Prediction of Biological Activity

In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) software, are used to predict the biological activity of a molecule based on its structure. PASS analysis compares the structure of the query molecule with a large database of known biologically active substances to predict a spectrum of potential biological activities.

For this compound, a PASS prediction would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). This could suggest potential pharmacological or toxicological properties of the compound, guiding further experimental investigation. For example, the prediction might indicate potential activities related to its piperidone core, which is a common scaffold in various bioactive molecules.

A data table would be created to list the predicted biological activities with Pa > 0.7 (a common threshold for high probability) and their corresponding Pa and Pi values.

Correlation between Computational and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. For this compound, this would involve comparing computationally predicted properties with experimentally measured data.

For example, calculated vibrational frequencies (from frequency analysis) could be correlated with experimental infrared (IR) and Raman spectra. Theoretical NMR chemical shifts, calculated using methods like GIAO (Gauge-Including Atomic Orbital), could be compared with experimental ¹H and ¹³C NMR data. The calculated geometric parameters (bond lengths and angles) could be compared with data from X-ray crystallography if available. A strong correlation between the computational and experimental data would validate the chosen theoretical model and lend confidence to the other calculated properties for which experimental data may not be available.

A discussion of the level of agreement between theoretical and experimental values, often quantified by a correlation coefficient (R²), would be presented to demonstrate the accuracy of the computational approach.

Structure Activity Relationship Sar and Mechanistic Studies of 1 Propyl 4 Piperidone Derivatives

Correlating Structural Modifiers with Biological Potency

The biological activity of 1-propyl-4-piperidone derivatives is intricately linked to their structural features. The interplay of electronic properties, hydrophobic interactions, and steric factors determines their potency and receptor binding affinity.

Influence of Electronic Properties on Activity

The electronic properties of substituents on the this compound scaffold play a significant role in modulating biological activity. Studies on related 3,5-bis(benzylidene)-4-piperidone derivatives have shown that the presence of electron-donating or electron-withdrawing groups on the aryl rings can influence cytotoxicity. For instance, in a series of dimeric 3,5-bis(benzylidene)-4-piperidones, a quantitative structure-activity relationship (QSAR) study indicated that electron-releasing substituents on the aryl rings led to an increase in cytotoxic potency lmu.de. This suggests that modulating the electron density within the molecule can enhance its interaction with biological targets. While no direct correlation between electronic properties and cytotoxicity was apparent in some earlier studies of 3,5-bis-benzylidene-4-piperidones, the electronic nature of substituents remains a critical parameter in the rational design of potent derivatives nih.gov.

Impact of Steric Properties on Receptor Binding

The size and shape of a molecule, dictated by its steric properties, are fundamental to its ability to fit into a receptor's binding site. The N-propyl group of this compound, while contributing to hydrophobicity, also introduces a certain steric bulk. Studies on N-alkyl arylsulphonamides have demonstrated that the size of the N-alkyl group can significantly influence reaction pathways due to steric hindrance mdpi.com. In the context of receptor binding, the steric properties of the N-substituent can affect the orientation and affinity of the ligand. For instance, in a series of pyridone-based derivatives, the presence of a bulky adamantyl group influenced the agonist response at cannabinoid receptors nih.gov. The optimal length and branching of an alkyl chain can be critical, as excessively large groups may cause steric clashes with the receptor, leading to reduced affinity mdpi.comnih.gov.

Mechanistic Investigations of Biological Action

The biological effects of this compound derivatives can be attributed to specific molecular mechanisms, including the inhibition of essential enzymes like topoisomerases and the modulation of cellular organelles such as mitochondria.

Topoisomerase I and IIα Inhibitory Properties

While direct studies on this compound are limited, research on structurally related 4-piperidone (B1582916) derivatives has demonstrated their potential as topoisomerase inhibitors. Human DNA topoisomerases are crucial enzymes in DNA replication and transcription, making them important targets for anticancer drugs nih.gov. A variety of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides have been synthesized and shown to possess promising inhibitory properties against human DNA topoisomerase IIα researchgate.netresearchgate.netresearchgate.net. Similarly, other 3,5-bis(ylidene)-4-piperidone derivatives have been identified as topoisomerase IIα inhibitors nih.gov. For example, certain 1-(2-chloroacyl)piperidin-4-one compounds showed that derivatives with an acetyl group were more potent against MCF-7 breast cancer cells than those with a propyl group, suggesting that the nature of the N-substituent is critical for topoisomerase inhibition mdpi.com. These findings indicate that the 4-piperidone scaffold is a viable pharmacophore for the development of topoisomerase inhibitors.

Compound ClassEnzyme TargetKey Findings
3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamidesTopoisomerase IIαPromising inhibitory properties against human DNA topoisomerase IIα. researchgate.netresearchgate.netresearchgate.net
3,5-Bis(ylidene)-4-piperidone derivativesTopoisomerase IIαIdentified as inhibitors of topoisomerase IIα. nih.gov
1-(2-chloroacyl)piperidin-4-one derivativesNot specifiedAcetyl group derivatives more potent than propyl group derivatives against MCF-7 cells. mdpi.com

Mitochondrial Membrane Potential Modulation

Mitochondria are central to cellular metabolism and apoptosis, and their dysfunction is implicated in various diseases. The modulation of mitochondrial membrane potential is a key indicator of mitochondrial health. Studies on piperine (B192125), a natural compound containing a piperidine (B6355638) moiety, and its derivatives have shown that they can influence mitochondrial function researchgate.net. Specifically, piperine derivatives have been found to enhance mitochondrial fusion researchgate.netresearchgate.net. Furthermore, dimeric 3,5-bis(benzylidene)-4-piperidones have been shown to depolarize the mitochondrial membrane in human colon carcinoma cells lmu.de. This depolarization is often a prelude to apoptosis. While direct evidence for this compound is not available, the established effects of related piperidine and 4-piperidone compounds suggest that it and its derivatives could also modulate mitochondrial membrane potential.

Compound ClassEffect on Mitochondria
Piperine and its derivativesEnhance mitochondrial fusion. researchgate.netresearchgate.net
Dimeric 3,5-bis(benzylidene)-4-piperidonesDepolarize mitochondrial membrane. lmu.de

Cell Cycle Progression Analysis

The investigation into the effects of this compound derivatives on cell cycle progression is an emerging area of study. While direct research on 1-propyl substituted derivatives is limited, studies on analogous piperidine-containing compounds provide valuable insights into their potential as cell cycle inhibitors.

A series of novel N-(piperidine-4-yl)benzamide derivatives have been synthesized and evaluated for their antitumor activities. nih.govresearchgate.net Certain compounds within this class have demonstrated potent biological activity against cancer cell lines, such as HepG2. nih.govresearchgate.net Mechanistic studies revealed that these compounds can induce cell cycle arrest, a critical process in controlling cell proliferation. nih.govresearchgate.net

For instance, specific N-(piperidine-4-yl)benzamide derivatives have been shown to arrest the cell cycle in a p53/p21-dependent manner. nih.govresearchgate.net This involves the upregulation of p53 and p21, key tumor suppressor proteins, and the subsequent inhibition of cyclin B1 and phosphorylation of the retinoblastoma protein (p-Rb). nih.gov The culmination of these molecular events is a halt in the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. nih.gov

Furthermore, research on N-benzyl-piperidinyl acylhydrazone hybrids has indicated their capability to induce M-phase arrest in hepatocellular carcinoma (HepG2) cells. sbq.org.br One derivative, in particular, demonstrated an increased population of cells in the G2/M phase and a reduction in the S-phase, suggesting interference with mitotic progression. sbq.org.br

While these studies focus on derivatives with N-benzyl or other substituents rather than an N-propyl group, they establish the piperidine scaffold as a viable pharmacophore for modulating the cell cycle. The nature of the substituent on the piperidine nitrogen is known to be a critical determinant of biological activity. nih.gov Therefore, it is plausible that this compound derivatives could exhibit similar or distinct cell cycle-modulating properties, warranting further investigation into their specific structure-activity relationships.

Table 1: Effect of Piperidine Derivatives on Cell Cycle Progression

Compound ClassCell LineObserved EffectMechanism of Action
N-(piperidine-4-yl)benzamide derivativesHepG2Cell cycle arrestInduction of p53/p21-dependent pathway nih.govresearchgate.net
N-benzyl-piperidinyl acylhydrazone hybridsHepG2M-phase arrestIncreased G2/M population, reduced S-phase sbq.org.br

Note: The table is populated with data from studies on piperidine derivatives with N-substituents other than propyl, as direct data for this compound derivatives is not currently available.

Cholinesterase Inhibition Mechanisms

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. ijpsi.org The piperidine scaffold is a well-established structural motif in the design of potent cholinesterase inhibitors, with the N-benzylpiperidine fragment being a prominent feature in many active compounds. nih.gov

Structure-activity relationship studies on a variety of N-substituted piperidine derivatives have shed light on the molecular interactions governing their inhibitory activity. A series of piperidine-3-carbohydrazide-hydrazones with N-phenylethyl, N-phenylpropyl, and N-phenylbutyl substituents have been synthesized and evaluated as cholinesterase inhibitors. nih.gov The length of the alkyl chain on the piperidine nitrogen was found to influence the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Kinetic analyses have shown that these types of compounds can exhibit a mixed-type inhibition, suggesting that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular modeling studies have further elucidated these interactions, indicating that the N-substituent plays a crucial role in orienting the molecule within the enzyme's active site gorge. nih.gov

While much of the existing research has focused on N-benzylpiperidine derivatives, the findings provide a framework for understanding the potential mechanisms of this compound derivatives. nih.gov The N-benzyl group is known to engage in crucial cation-π interactions within the active site of cholinesterases. nih.gov The replacement of the benzyl (B1604629) group with a propyl group would alter the size, lipophilicity, and conformational flexibility of the N-substituent, which would, in turn, affect the binding affinity and inhibitory profile.

For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of a bulky moiety at the para position of the benzamide (B126) and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced anti-AChE activity. nih.gov This highlights the sensitivity of the enzyme to the steric and electronic properties of the inhibitor.

Table 2: Cholinesterase Inhibitory Activity of N-Substituted Piperidine Derivatives

Compound ClassTarget EnzymeKey SAR Findings
Piperidine-3-carbohydrazide-hydrazonesAChE, BuChEN-alkyl chain length influences inhibitory potency nih.gov
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidinesAChEBulky substituents on the benzamide enhance activity nih.gov

Note: This table includes data from piperidine derivatives with various N-substituents to infer the potential SAR for this compound derivatives.

Biological Applications and Pharmacological Potential of 1 Propyl 4 Piperidone Analogs

Antineoplastic and Antitumor Activities

Derivatives of 1-propyl-4-piperidone have emerged as a promising class of compounds with significant potential in cancer therapy. Their cytotoxic effects against various cancer cell lines, coupled with a degree of selectivity for malignant cells over healthy ones, underscore their therapeutic promise.

Cytotoxicity Evaluation against Cancer Cell Lines (e.g., HCT116, MCF7, HepG-2, PC-3)

A significant body of research has focused on the in vitro cytotoxic activity of this compound analogs against a panel of human cancer cell lines. These studies are crucial in identifying lead compounds for further development.

Notably, a series of 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-ones, which can be considered analogs of this compound, have shown potent antiproliferative properties. For instance, certain compounds within this series exhibited IC50 values at the sub-micromolar level against HCT116 (colon cancer) and A431 (skin/squamous cancer) cell lines. One particular compound also demonstrated significant activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 2.23 µM and 4.27 µM, respectively. These values were superior to the reference standards, 5-fluorouracil (B62378) and doxorubicin, used in the study nih.gov.

Another study investigating a novel quinoline (B57606) derivative, BAPPN, which incorporates a piperazine (B1678402) ring that can be conceptually related to the piperidone core, reported cytotoxic effects against several cancer cell lines. The IC50 values were determined to be 3.3 µg/mL for HepG-2 (hepatocellular carcinoma), 23 µg/mL for HCT-116, and 3.1 µg/mL for MCF-7 cells emanresearch.org. While not direct this compound analogs, these findings highlight the potential of related heterocyclic structures in cancer treatment.

Furthermore, research on piperine (B192125), a natural alkaloid containing a piperidine (B6355638) ring, has demonstrated its pro-apoptotic effects on PC-3 prostate cancer cells. Treatment with piperine led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of p53, caspase-3, and caspase-9, indicating an induction of apoptosis through intrinsic signaling pathways nih.gov. While piperine itself is not a this compound analog, this research supports the therapeutic potential of the broader piperidine class of compounds against prostate cancer.

Compound/Analog SeriesCancer Cell LineIC50 Value
3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-one analogMCF7 (Breast)2.23 µM
BAPPN (quinoline derivative with piperazine)HepG-2 (Liver)3.3 µg/mL
BAPPN (quinoline derivative with piperazine)MCF-7 (Breast)3.1 µg/mL
BAPPN (quinoline derivative with piperazine)HCT-116 (Colon)23 µg/mL

Tumor-Selective Toxicity and Selectivity Index Determination

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. This selectivity minimizes the side effects commonly associated with chemotherapy. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a key metric in this evaluation.

Studies on 3,5-bis(benzylidene)-4-piperidones have shown that these compounds are generally highly toxic to various carcinoma cell lines while being less so towards non-malignant cells, demonstrating tumor-selective toxicity ekb.egnih.gov. For a series of N-4-(2-aminoethoxy)phenylcarbonyl derivatives of 3,5-bis(benzylidene)-4-piperidones, noteworthy cytotoxic potencies were observed against human HL-60 leukemic cells and human HSC-2 and HSC-4 squamous cell carcinomas. Importantly, the toxicity towards normal HGF, HPC, and HPLF cells was substantially lower nih.gov.

In a study of sulfonyl-α-L-amino acid derivatives, which can be considered distant analogs, some compounds displayed a high selectivity index. For example, certain derivatives showed a high cytotoxic selectivity index (>9) for the HepG-2 liver carcinoma cell line researchgate.netnih.gov. The safety profile of effective 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-one analogs was supported by their cytotoxic properties against the non-cancer RPE1 cell line, indicating a degree of selectivity towards carcinoma cells nih.gov.

The concept of tumor-selective toxicity is often linked to the physiological differences between cancer and normal cells. For instance, the mitochondrial membrane potential (MMP) in some tumors is significantly higher than in normal cells. This difference can lead to the preferential accumulation of positively charged compounds in the mitochondria of cancer cells, a strategy that can be exploited in the design of tumor-selective antineoplastic agents plos.org.

Antimicrobial Properties

In addition to their anticancer potential, this compound analogs have been investigated for their ability to combat microbial infections. These compounds have shown promise as antibacterial, antifungal, and antiviral agents.

Antibacterial Activity

The search for new antibacterial agents is driven by the global challenge of antibiotic resistance. Piperidin-4-one derivatives have been identified as a class of compounds with potential bactericidal activity nih.gov.

A study on a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed good antibacterial activity when compared to the standard drug ampicillin. These compounds were screened against Staphylococcus aureus, E. coli, and Bacillus subtilis nih.gov.

Another study focused on N-methyl 4-piperidone-derived monoketone curcuminoids reported moderate activity against several cariogenic bacteria. For example, some compounds displayed Minimum Inhibitory Concentration (MIC) values between 250 µg/mL and 500 µg/mL against Streptococcus mutans, S. salivarius, and L. paracasei. The presence of the N-methyl-4-piperidone ring was found to enhance the antibacterial activity compared to the corresponding acetone-derived analogs.

Research on 4-piperidone (B1582916) curcumin (B1669340) analogues also demonstrated their effectiveness, particularly against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, when compared to their activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Compound/Analog SeriesBacterial StrainMIC Value
N-methyl 4-piperidone-derived monoketone curcuminoidsStreptococcus mutans250-500 µg/mL
N-methyl 4-piperidone-derived monoketone curcuminoidsStreptococcus salivarius250-500 µg/mL
N-methyl 4-piperidone-derived monoketone curcuminoidsLactobacillus paracasei250-500 µg/mL

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. The development of new antifungal agents is, therefore, a critical area of research. Piperidin-4-one derivatives have shown notable fungicidal activities nih.gov.

In one study, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antifungal activity against various fungi, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans, with their activity being comparable to the standard drug terbinafine (B446) nih.gov.

Furthermore, a series of 1,5-diarylidene-4-piperidones were identified as promising candidates against Cryptococcus neoformans. One of the most potent compounds in this series displayed a Minimum Inhibitory Concentration (MIC) as low as 7.8 µM. The antifungal activity of these compounds is believed to stem from their ability to target sterol 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal cells.

Compound/Analog SeriesFungal StrainMIC Value
1,5-diarylidene-4-piperidone analogCryptococcus neoformans7.8 µM
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesCandida albicansComparable to Terbinafine

Antiviral Activity (e.g., Cytomegalovirus Inhibition, Anti-HIV)

The antiviral potential of piperidine-based compounds has been explored against a range of viruses.

Cytomegalovirus (CMV) Inhibition: Human cytomegalovirus (CMV) is a common herpesvirus that can cause severe disease in immunocompromised individuals and congenitally infected newborns. A study on piperidine-4-carboxamide analogs identified several compounds that inhibited CMV replication in infected human foreskin fibroblasts nih.gov. Three promising analogs demonstrated EC50 values in the sub-micromolar range. For instance, one analog had an EC50 of 0.21 ± 0.06 µM (luciferase assay) and 0.55 ± 0.06 µM (plaque assay) nih.gov. The selectivity index for these compounds was greater than 1500, indicating high selectivity nih.gov. These analogs were also found to inhibit mouse CMV replication in vitro nih.gov.

Anti-HIV Activity: While specific data on this compound analogs against HIV is limited, the broader class of piperidine derivatives has been extensively studied as potential anti-HIV agents. A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed and showed significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. Further exploration of this class of compounds led to the identification of N-phenyl piperidine analogs that are very potent against both wild-type HIV-1 and a broad range of resistant mutant viruses. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Compound/Analog SeriesVirusEC50 Value
Piperidine-4-carboxamide analogHuman Cytomegalovirus (CMV)0.21 ± 0.06 µM
Piperidin-4-yl-aminopyrimidine derivativeHIV-1 (Wild-type)Single-digit nanomolar range

Neuroprotective Effects

The piperidine scaffold is a common feature in compounds targeting the central nervous system. acs.org Analogs of this compound are being investigated for their potential in treating neurodegenerative diseases. For instance, the development of analogs of Donepezil, a primary medication for Alzheimer's disease, often involves modifications of the piperidine ring. acs.orgnih.gov Research into chirally enriched 2-substituted 4-piperidone building blocks, which can be N-alkylated, serves as a pathway to new Donepezil analogs. acs.orgnih.gov These efforts aim to enhance the acetylcholinesterase (AChE) inhibitory effects, a key mechanism in managing Alzheimer's symptoms. acs.org

Furthermore, studies on other N-alkylated heterocyclic compounds have demonstrated neuroprotective properties in vitro. A study on N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their synthetic precursors, N-alkylhydroxylamines, identified five analogs that protect neuronal HT22 cells from ischemia-induced cell death at low micromolar concentrations. nih.gov These findings suggest that the N-alkyl moiety, such as a propyl group, can be a critical component in designing neuroprotective agents. The mechanisms of action for these compounds are believed to involve the modulation of key signaling pathways, such as the MAP kinase family, which are crucial in nerve cell survival and death. nih.gov

Analgesic and Anti-inflammatory Properties

The 4-piperidone core is a well-established pharmacophore in the development of analgesic and anti-inflammatory agents. researchgate.net Piperidine and its derivatives are integral to the structure of many pharmaceuticals, including traditional analgesics like opioids. pjps.pk Synthetic quaternary salts of alkyl piperidines, for example, have shown varying degrees of analgesic activity in preclinical studies. pjps.pk

Research on substituted 4-piperidones has demonstrated their potential as potent analgesic and anti-inflammatory compounds. researchgate.net Certain synthesized 4-piperidone derivatives have exhibited significant analgesic activity, comparable to standard drugs like diclofenac (B195802) sodium in animal models. researchgate.net Similarly, piperazine derivatives, which share structural similarities with piperidines, have also been shown to possess anti-nociceptive and anti-inflammatory effects. nih.gov

The anti-inflammatory potential of 4-piperidone analogs is often linked to their ability to inhibit inflammatory mediators. For example, diarylidene-N-methyl-4-piperidone derivatives, which are analogs of curcumin, have been shown to reduce the production of nitric oxide (NO) and other inflammatory markers in macrophage cell lines. nih.gov These compounds can modulate pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. nih.gov

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Analogs of this compound, particularly those with arylidene substitutions at the 3 and 5 positions, have been investigated for their antioxidant capabilities. These 3,5-bis(arylidene)-4-piperidone (DAP) compounds are considered synthetic mimics of curcumin, a natural product known for its potent antioxidant effects. elsevierpure.comresearchgate.net

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govchemrxiv.org In this assay, many diarylidene-N-methyl-4-piperidone (DANMP) derivatives have demonstrated antioxidant activity comparable to, and in some cases better than, standard antioxidants like ascorbic acid. nih.gov The radical scavenging ability of these molecules is crucial for mitigating the damage caused by free radicals in the body. ajchem-a.com Structure-activity relationship studies have shown that the nature and position of substituents on the aromatic rings can significantly influence the antioxidant potency of these piperidone analogs. elsevierpure.comajchem-a.com

Compound TypeAssayKey Findings
Diaryl-N-methyl-4-piperidones (DANMPs)DPPH Radical ScavengingMany compounds showed antioxidant activity similar to ascorbic acid. One derivative (R = 2-Cl, 5-CF3) was significantly better. nih.gov
3,5-Bis(arylidene)-4-piperidones (DAPs)Cytotoxicity AssaysN-alkylation with antioxidant moieties like nitroxides showed potent anticancer efficacy and reduced toxicity in noncancerous cells. elsevierpure.com
Piperidin-4-one oxime estersRadical ScavengingSome vanillin-derived esters were found to be better antioxidants than butylated hydroxyanisole (BHA). ajchem-a.com

Medicinal Chemistry Context of Piperidine Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. acs.orgnih.gov Its conformational flexibility allows it to interact with a variety of biological targets, making it a valuable building block in drug design.

The 4-piperidone skeleton is a versatile starting point for the synthesis of more complex drug candidates. researchgate.net For example, it is a key intermediate in the synthesis of highly active narcotic analgesics, such as fentanyl analogs. researchgate.net The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a crucial intermediate for drugs like remifentanil, begins with a 1-substituted-4-piperidone. researchgate.net

Furthermore, the 4-piperidone core has been utilized to develop compounds for other therapeutic areas. As mentioned, it is a foundational structure for creating analogs of Donepezil for Alzheimer's disease. acs.org The development of 3,5-bis(arylidene)-4-piperidone derivatives as anticancer agents highlights the adaptability of this scaffold. By modifying the substituents on the nitrogen atom and the arylidene rings, researchers can fine-tune the biological activity to achieve high antitumor efficacy with reduced toxicity to healthy cells. elsevierpure.com

The 4-piperidone structure serves as an effective mimic for scaffolds found in natural products, allowing for the development of synthetic compounds with similar biological activities but potentially improved pharmacological properties. researchgate.netrsc.org A prominent example is the use of 3,5-bis(ylidene)-4-piperidone scaffolds as mimics of curcumin. rsc.org Curcumin, a natural diarylheptanoid, has a broad spectrum of biological activities, including anti-inflammatory and antioxidant properties, but suffers from poor bioavailability. nih.govrsc.org

By incorporating the core pharmacophore of curcumin into the more stable and synthetically accessible 4-piperidone ring, scientists have created analogs with enhanced drug-like properties. nih.govchemrxiv.org These curcumin mimics have demonstrated significant anti-inflammatory, antioxidant, and antitumor activities, validating the strategy of using the 4-piperidone scaffold to replicate the biological effects of complex natural products. rsc.org This approach allows for the systematic modification and optimization of the compound's structure to improve its therapeutic potential. rsc.org

Applications in Materials Science and Industrial Processes

Derivatives of 1-Propyl-4-piperidone are notable for their utility in various industrial and material science applications. These compounds are integral to processes that enhance the durability of synthetic polymers and are explored in methods for industrial gas purification. The core of their function often lies in the chemical reactivity of the piperidone ring structure.

Analytical and Purification Methodologies for 1 Propyl 4 Piperidone and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical assessment and purification of 1-Propyl-4-piperidone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for these purposes.

HPLC is a versatile technique for the analysis and purity evaluation of this compound and its analogues. Its high resolution and sensitivity make it ideal for detecting and quantifying the main compound and any associated impurities.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed method for the analysis of this compound and related piperidone derivatives. sielc.comsielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. For this compound, a typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The use of a C18 column is a common choice for the stationary phase in the analysis of piperidone analogues. nih.govwiley-vch.de

A simple isocratic RP-HPLC method can be developed for routine analysis and purity checks. nih.gov The method's parameters can be optimized to achieve a good separation of the target compound from potential impurities.

Interactive Data Table: Illustrative RP-HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.2 mL/min
Detection UV at 214 and 254 nm
Injection Volume 10 µL
Column Temperature Ambient

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. mdpi.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures. mdpi.com For the analysis of this compound, UPLC methods can be developed using columns with 3 µm particles, which allows for faster run times, making it suitable for high-throughput screening and rapid purity assessments. sielc.comsielc.com The principles of mobile phase selection in RP-HPLC are generally applicable to RP-UPLC. nih.gov

The enhanced separation efficiency of UPLC is particularly beneficial for resolving complex mixtures and detecting trace-level impurities that might not be apparent with standard HPLC methods. nih.gov

Interactive Data Table: Representative UPLC Parameters for Fast Analysis of this compound

ParameterValue
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 2 minutes
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Injection Volume 1 µL
Column Temperature 40 °C

Preparative HPLC is an essential tool for the isolation of impurities from bulk samples of this compound for subsequent structural elucidation. waters.com The analytical HPLC method can often be scaled up for preparative purposes. sielc.comsielc.com This involves using a larger column with the same stationary phase and a proportionally higher flow rate. The goal is to inject a larger amount of the sample to collect a sufficient quantity of the impurity. warwick.ac.uk

The collected fractions containing the isolated impurity can then be analyzed by various spectroscopic techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to determine its chemical structure. nih.gov

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. GC separates components of a mixture based on their boiling points and interactions with the stationary phase.

For the analysis of piperidine (B6355638) derivatives, a non-polar or medium-polarity capillary column, such as a DB-5MS, is often used. chemrxiv.org The sample is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds with different boiling points. nih.gov GC-MS provides both retention time data for identification and mass spectral data for structural confirmation. unodc.org

Interactive Data Table: General GC-MS Parameters for the Analysis of Piperidine Derivatives

ParameterValue
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then ramp to 280 °C at 15 °C/min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Mass Range 40-500 m/z

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment

Crystallization Techniques for Product Purification

Crystallization is a fundamental and widely used technique for the purification of solid organic compounds, including derivatives of 4-piperidone (B1582916). chemrevlett.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the pure compound, while impurities remain in the solution. rochester.edu

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rochester.edu For piperidin-4-one derivatives, common recrystallization solvents include ethanol, methanol, acetonitrile, and solvent mixtures such as ethanol-ethyl acetate and benzene-petroleum ether. chemrevlett.com For some piperidone derivatives, recrystallization from a mixture of ethyl acetate and a non-polar solvent like Sherwood oil at low temperatures (0-5 °C) has been reported to yield high-purity crystals. google.com

The general steps for purification by crystallization are:

Dissolution: Dissolving the crude solid in a minimal amount of a hot solvent. rochester.edu

Filtration (optional): Hot filtration to remove any insoluble impurities.

Crystallization: Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. rochester.edu

Isolation: Collecting the crystals by filtration.

Drying: Drying the crystals to remove any residual solvent.

Interactive Data Table: Common Solvents for the Crystallization of Piperidin-4-one Derivatives

Solvent/Solvent SystemNotes
EthanolA common choice for many organic compounds. chemrevlett.com
MethanolAnother frequently used alcohol for recrystallization. chemrevlett.com
AcetonitrileCan be effective for certain derivatives. chemrevlett.com
Ethanol-Ethyl AcetateA mixture that can provide the desired solubility profile. chemrevlett.com
Benzene-Petroleum EtherA mixture of an aromatic and a non-polar solvent. chemrevlett.com
Ethyl Acetate-Sherwood OilUsed for specific piperidone derivatives with cooling. google.com

Distillation Under Reduced Pressure

Distillation under reduced pressure, also known as vacuum distillation, is a crucial technique for the purification of this compound. This method is particularly advantageous for compounds that have a high boiling point at atmospheric pressure or are susceptible to decomposition at elevated temperatures. By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered, allowing for its purification at a lower temperature.

The purification of this compound via vacuum distillation is based on the principle that the boiling point of a liquid occurs when its vapor pressure equals the pressure of the surrounding environment. For this compound, the boiling point has been reported to be 56 °C at a reduced pressure of 1 mmHg sigmaaldrich.com. This physical property is a key parameter in designing an effective purification strategy.

The process involves placing the crude this compound in a distillation flask, which is then connected to a vacuum source and a condenser. As the pressure inside the apparatus is lowered, the sample is gently heated. The this compound will begin to boil when its vapor pressure reaches the pressure of the vacuum system. The vapor then travels into the condenser, where it is cooled and reverts to a liquid state, being collected as a purified distillate. Non-volatile impurities and substances with significantly different boiling points are left behind in the distillation flask.

The efficiency of the separation is dependent on the difference in boiling points between this compound and any impurities present. For impurities with boiling points close to that of the target compound, fractional distillation under reduced pressure may be employed to achieve a higher degree of purity.

The following table summarizes the reported boiling point of this compound at a specific reduced pressure, a critical piece of data for conducting its purification by vacuum distillation.

Compound NameBoiling Point (°C)Pressure (mmHg)
This compound561

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com


Conclusion and Future Research Directions

Summary of Current Research Status

The chemical compound 1-Propyl-4-piperidone is primarily recognized and utilized as a synthetic intermediate in the field of organic and medicinal chemistry. Current research literature establishes its role as a versatile building block for constructing more complex heterocyclic systems. Its utility has been demonstrated in the preparation of specific substituted tetrahydro-γ-carbolines, indicating its application in the synthesis of potential pharmacologically active agents. sigmaaldrich.com

The core structure, a piperidine (B6355638) ring with a ketone at the 4-position and an N-propyl group, offers two primary sites for chemical modification: the nitrogen atom and the carbonyl group. Research has leveraged this structure in the synthesis of a series of 1-propyl-4-arylpiperidines, which have been systematically screened for their effects on dopaminergic and serotonergic systems. acs.org These studies underscore the importance of the this compound scaffold in generating compounds with potential central nervous system activity, particularly as dopamine (B1211576) D2 receptor antagonists. acs.org

Remaining Challenges in this compound Chemistry

Despite its utility, several challenges persist in the chemistry of this compound. A primary challenge lies in the development of more efficient and sustainable synthetic routes. While classical methods often involve the N-alkylation of 4-piperidone (B1582916) with a propyl halide, these reactions can present issues with yield and purification. chemicalbook.com General synthetic strategies for 4-piperidones, such as the Dieckmann condensation, are multi-step processes that require careful control of reaction conditions to prevent side reactions and maximize yield. researchgate.net The development of novel, high-yielding, and environmentally benign syntheses for this compound and its parent scaffold remains an active area of interest.

A second challenge is the limited exploration of its broader reactivity. Much of the existing research focuses on its role as a scaffold, with modifications occurring at the nitrogen or through reactions involving the ketone. The chemistry of the α-carbons to the ketone, for instance, is less explored in the context of this specific molecule. Expanding the repertoire of known reactions could unlock new synthetic pathways and lead to novel derivatives. Furthermore, the fundamental biological activity of this compound itself is not extensively characterized, with research focusing almost exclusively on its more complex derivatives.

Prospects for Novel Derivatizations and Applications

The future of this compound chemistry is rich with possibilities for novel derivatizations. The ketone functionality is a prime target for a wide array of chemical transformations. For example, it can serve as a handle for creating spirocyclic systems through reactions like the one described for producing spiro-heterocycles from related N-methyl-4-piperidones. nih.gov Reductive amination, Wittig-type reactions, and aldol (B89426) condensations could yield a vast library of new compounds with diverse functionalities and stereochemical properties.

The piperidine ring itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and pharmaceuticals. acs.orgchemrevlett.com New derivatizations of this compound could lead to novel therapeutic agents. By exploring multicomponent reactions, chemists can rapidly generate molecular complexity from this relatively simple starting material. mdpi.com For instance, derivatives could be designed as mimics of natural compounds like curcumin (B1669340), where the 4-piperidone core has shown significant potential. nih.gov Beyond medicine, there is untapped potential for its use in creating functional molecules, such as ligands for catalysis or building blocks for supramolecular chemistry.

Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science

The structural features of this compound open up intriguing possibilities for interdisciplinary research, particularly at the intersection of medicinal chemistry and materials science. The piperidine scaffold is not only significant in pharmaceuticals but also has potential as a monomer unit for the synthesis of novel functional polymers. doaj.org

In medicinal chemistry, the focus remains on using the scaffold to develop new drugs. The piperidine ring is essential for the activity of many compounds, and modifying it can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. acs.orgdoaj.org There is significant opportunity to create libraries of this compound derivatives for high-throughput screening against a wide range of biological targets.

In materials science, polymers incorporating the this compound moiety could exhibit unique properties. The presence of the polar ketone group and the tertiary amine could impart specific thermal, adhesive, or pH-responsive characteristics to a polymer chain. Such materials could find applications as smart hydrogels, coatings, or membranes. Furthermore, derivatized piperidones could be used to create bioactive materials, where the polymer backbone serves to present the pharmacologically active scaffold, potentially for applications in drug delivery systems or medical implants. The synthesis of such materials represents a clear opportunity for collaboration between medicinal chemists, who can design and synthesize the functional monomers, and polymer scientists, who can polymerize them and characterize the resulting materials.

Q & A

Q. Advanced

  • Replicate studies : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables.
  • Control experiments : Validate target specificity with knockout models or selective inhibitors .

What strategies enhance the stability of this compound during storage?

Q. Basic

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Desiccants : Include silica gel packs to minimize moisture uptake.
  • Light protection : Use amber vials to avoid photodegradation.

How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Q. Advanced

  • Scaffold modifications : Synthesize analogs with varying alkyl chain lengths (ethyl, butyl) or substituents (halogens, methoxy) at C-4 .
  • Pharmacophore mapping : Use QSAR models to correlate structural features (logP, polar surface area) with bioactivity .
  • In vivo testing : Prioritize compounds with <i>in vitro</i> efficacy for pharmacokinetic studies (e.g., bioavailability in rodent models) .

What protocols ensure reproducibility in synthesizing this compound?

Q. Basic

  • Detailed documentation : Record exact molar ratios, solvent grades, and equipment settings (e.g., stirrer speed) .
  • Raw data archiving : Include NMR spectra, chromatograms, and melting points in supplementary materials .
  • Peer validation : Share synthetic protocols with collaborators for independent verification .

How can computational modeling guide the design of this compound-based inhibitors?

Q. Advanced

  • Docking simulations : Identify binding pockets in target proteins (PDB ID: 3QAK) using software like Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and metabolic stability to prioritize analogs .

What are the best practices for formulating research questions on this compound’s bioactivity?

Methodological Apply frameworks like PICO (Population: enzyme/receptor; Intervention: compound; Comparison: controls; Outcome: IC₅₀) and FINER (Feasible, Novel, Ethical) . Example: “How does substituting the propyl group in this compound with cyclopropyl affect its inhibitory activity against acetylcholinesterase?”

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.